Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester
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Description
Synthesis Analysis
The synthesis of boronic esters like MTCPBPE often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of MTCPBPE is characterized by the presence of a boron atom, which is part of a boronic ester group. This group is known to be relatively small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Chemical Reactions Analysis
MTCPBPE, like other boronic esters, is often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of MTCPBPE are largely determined by its boronic ester group. This group is known for its stability, readiness for preparation, and environmental benignity .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester involves the reaction of 2-(2-(Methoxymethyl)cyclopropyl)boronic acid with pinacol ester in the presence of a palladium catalyst.", "Starting Materials": [ "2-(2-(Methoxymethyl)cyclopropyl)boronic acid", "Pinacol ester", "Palladium catalyst" ], "Reaction": [ "The 2-(2-(Methoxymethyl)cyclopropyl)boronic acid and pinacol ester are mixed together in a suitable solvent.", "The palladium catalyst is added to the mixture and the reaction is heated under reflux.", "The reaction mixture is then cooled and the product is isolated by filtration or chromatography." ] } | |
CAS No. |
1093207-37-4 |
Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
NCMWGPGSAJAAJY-DTWKUNHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2COC |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2COC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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